molecular formula C12H12O3 B8396026 7-Methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran

7-Methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran

Cat. No.: B8396026
M. Wt: 204.22 g/mol
InChI Key: WXGNHWXTILDFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

7-methoxy-2-prop-2-enyl-1-benzofuran-3-one

InChI

InChI=1S/C12H12O3/c1-3-5-9-11(13)8-6-4-7-10(14-2)12(8)15-9/h3-4,6-7,9H,1,5H2,2H3

InChI Key

WXGNHWXTILDFKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(C2=O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate (18.42 g) and concentrated sulfuric acid (2 ml) were dissolved in t-butyl alcohol (150 ml) and the solution was refluxed for 22.5 hours. After cooling the reaction solution to room temperature, the reaction solution was neutralized with saturated aqueous sodium hydrogen carbonate and then washed with saturated brine, followed by drying the resultant over sodium sulfate. After removing sodium sulfate by filtration, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography (solvent:hexane/ethyl acetate=4/1) using silica gel to obtain the desired compound (11.39 g, yield: 79%).
Name
Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
Quantity
150 mL
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solvent
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0 (± 1) mol
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Yield
79%

Synthesis routes and methods II

Procedure details

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C=CCC1(C(=O)OC)Oc2c(OC)cccc2C1=O
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